Fraxinol

Catalog No.
S528487
CAS No.
486-28-2
M.F
C11H10O5
M. Wt
222.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fraxinol

CAS Number

486-28-2

Product Name

Fraxinol

IUPAC Name

6-hydroxy-5,7-dimethoxychromen-2-one

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3

InChI Key

PBPNOAHYDPHKFH-UHFFFAOYSA-N

SMILES

COc1cc2c(ccc(=O)o2)c(c1O)OC

Solubility

Soluble in DMSO

Synonyms

Fraxinol

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O

Description

The exact mass of the compound Fraxinol is 222.05282 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fraxinol in Scientific Research

Fraxinol is a naturally occurring phenolic compound found in various plants, most notably ash (Fraxinus spp.) and olive (Olea europaea) trees []. While its applications have been explored in various fields, current scientific research on Fraxinol primarily focuses on its potential biological properties.

Antioxidant Activity

Studies suggest that Fraxinol exhibits antioxidant properties. Antioxidants help protect cells from damage caused by free radicals, which are unstable molecules involved in various health conditions []. Researchers have investigated Fraxinol's potential role in:

  • Neurodegenerative diseases: Studies have explored Fraxinol's ability to reduce oxidative stress, which is implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's [, ].

Note

These studies are preliminary, and more research is needed to determine Fraxinol's effectiveness in managing these conditions.

Anti-Inflammatory Activity

Some scientific research suggests Fraxinol may possess anti-inflammatory properties []. Inflammation is the body's natural response to injury or infection, but chronic inflammation can contribute to various health issues.

Researchers are investigating Fraxinol's potential role in:

  • Chronic inflammatory diseases: Studies have explored Fraxinol's effects on inflammatory markers associated with conditions like arthritis and inflammatory bowel disease [, ].

Fraxinol is a naturally occurring compound classified as a coumarin, primarily derived from the bark of the Fraxinus species, particularly the European ash tree. It has garnered interest due to its diverse biological activities and potential therapeutic applications. Structurally, fraxinol features a furan ring fused to a coumarin moiety, which contributes to its unique properties.

  • Anti-cancer potential: Studies indicate fraxinol can inhibit the growth of lung and colon cancer cells []. The exact mechanism is still under investigation, but it might involve cell cycle arrest or modulation of signaling pathways [].
  • Sleep regulation: Fraxinol has been shown to potentiate barbiturate-induced sleep in animal models []. The mechanism behind this effect is not fully understood.
  • Limited data: No comprehensive safety profile exists for fraxinol.
  • Given its structural similarity to other coumarins, it's advisable to handle it with caution, considering potential for skin irritation or allergic reactions.
  • Further research is necessary to determine its specific toxicity and safety profile.
Typical of coumarins, including:

  • Oxidation: Fraxinol can be oxidized to form more reactive intermediates, which may participate in further reactions or contribute to its biological activity.
  • Hydrolysis: Under certain conditions, fraxinol can undergo hydrolysis, leading to the formation of phenolic compounds.
  • Alkylation: The presence of hydroxyl groups allows fraxinol to undergo alkylation reactions, which can modify its biological activity.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic use.

Fraxinol exhibits a range of biological activities:

  • Melanogenesis Stimulation: Research indicates that fraxinol enhances melanin production in B16F10 mouse melanoma cells by increasing tyrosinase activity and expression of melanogenic enzymes through a cyclic adenosine monophosphate response element-binding protein-mediated pathway .
  • Anti-inflammatory Effects: Studies have shown that fraxinol can attenuate lung injury induced by lipopolysaccharides in mice, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Properties: As with many coumarins, fraxinol is believed to exhibit antioxidant activity, which could have implications for various health conditions.

Several methods exist for synthesizing fraxinol:

  • Total Synthesis from Bergapten: A notable method involves the total synthesis of fraxinol from bergapten through multi-step organic reactions .
  • Single-Step Synthesis: Another approach is a single-step synthesis that transfers a C-3 unit from cinnamic acids onto appropriate phenols using polyphosphoric acid as a catalyst.
  • Extraction from Natural Sources: Fraxinol can also be extracted from the bark and leaves of Fraxinus species, although this method may yield lower purity compared to synthetic routes.

Fraxinol has several applications across different fields:

  • Cosmetic Industry: Due to its role in stimulating melanogenesis, fraxinol may be used in skin care products aimed at enhancing pigmentation or treating conditions like vitiligo.
  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties suggest potential uses in developing drugs for respiratory diseases and other inflammatory conditions.
  • Food Industry: As an antioxidant, fraxinol could be explored as a natural preservative in food products.

Research on fraxinol's interactions includes:

  • Protein Kinase A Pathway: Studies indicate that fraxinol activates the protein kinase A pathway, which is crucial for its effect on melanogenesis .
  • Cytotoxicity Assessments: Investigations into its cytotoxic effects reveal that fraxinol does not exhibit cytotoxicity at concentrations that stimulate melanin production, highlighting its safety profile .

Fraxinol shares structural and functional similarities with other coumarins and related compounds. Here are some comparable compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
UmbelliferoneSimple coumarin structureAntioxidant, antimicrobialCommonly found in various plants
ScopoletinHydroxycoumarinAnti-inflammatory, antioxidantExhibits stronger anti-inflammatory properties than fraxinol
CoumarinBasic coumarin frameworkAnticoagulantFound in many food items like cinnamon
BergaptenFuranocoumarinAntimicrobialPrecursor for synthesizing fraxinol

Fraxinol's uniqueness lies in its specific biological activities related to melanogenesis and its dual role as both an antioxidant and anti-inflammatory agent. This combination of properties makes it particularly interesting for research and application in cosmetics and pharmaceuticals.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

222.05282342 g/mol

Monoisotopic Mass

222.05282342 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U330651DTI

Other CAS

486-28-2

Wikipedia

Fraxinol

Dates

Modify: 2023-08-15
1. Spath, E., and Jerzmanowska-Sienkiewiczowa, Z. Natural coumarins. XXV. Fraxinol, a new constituent of the bark of the ash. Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen 70B, 698-702 (1937).
2. Kolodziej, H., Kayser, O., Woerdenbag, H.J., et al. Structure-cytotoxicity relationships of a series of natural and semi-synthetic simple coumarins as assessed in two human tumour cell lines. Z. Naturforsch. C 52(3-4), 240-244 (1997).
3. Khadzhai, Y.I. Effect of coumarin, flavonoid, and khellin derivatives on the soporific effect of barbiturates. Farmakologiya i Toksikologiya (Kiev) 7, 46-48 (1972).

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